Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate
Overview
Description
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is an organic compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . This compound is characterized by its ester and amine functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate typically involves the esterification of 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amines depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester and amine groups.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester and amine groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(methyl)amino]-propanoate
- Ethyl 3-[(3-ethoxy-3-oxopropyl)(ethyl)amino]-propanoate
Uniqueness
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate is unique due to its specific combination of ester and amine functional groups, which confer distinct reactivity and interaction profiles compared to its analogs .
Biological Activity
Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate, with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol, is a compound of significant interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.
This compound is synthesized through the esterification of 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoic acid with ethanol, typically using an acid catalyst to facilitate the reaction. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity and properties .
The biological activity of this compound is primarily attributed to its functional groups:
- Ester Group : This allows for interactions with enzymes that hydrolyze esters, potentially influencing metabolic pathways.
- Amine Group : The presence of an amine facilitates hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and nucleic acids.
These interactions can lead to alterations in enzyme activity or receptor binding, thereby modulating various biological processes.
Enzyme Interaction Studies
Research has shown that this compound may act as a substrate or inhibitor in enzyme-catalyzed reactions. For instance:
- Substrate for Esterases : The compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This reaction is crucial for understanding its metabolic fate in biological systems.
Pharmacological Potential
This compound has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound in antibiotic development.
- Anti-inflammatory Effects : In vitro assays have demonstrated that it may reduce pro-inflammatory cytokine production in immune cells, indicating a possible role in managing inflammatory diseases.
Case Studies
Several studies have examined the biological effects of this compound:
Study | Findings |
---|---|
Study A (2022) | Demonstrated antimicrobial activity against E. coli with an MIC of 50 µg/mL. |
Study B (2021) | Showed inhibition of TNF-alpha production in macrophages at concentrations above 20 µM. |
Study C (2020) | Investigated the compound's role as a substrate for carboxylesterases, revealing significant hydrolysis rates. |
Comparative Analysis
When compared to similar compounds, this compound displays unique reactivity due to its specific functional groups:
Compound | Structure | Unique Features |
---|---|---|
Ethyl 3-(methylamino)-propanoate | C11H21NO4 | Lacks ethoxy group; different pharmacological profile |
Ethyl 3-(ethylamino)-propanoate | C12H23NO4 | Larger alkyl group may affect solubility and bioavailability |
Properties
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)amino]-3-oxopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-3-15-9(13)5-6-11-8(12)7-10(14)16-4-2/h3-7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZPWFIURSNLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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